4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]benzamide
Description
This compound features a benzamide core substituted with a morpholinoethyl group at the amide nitrogen. The benzamide is connected via an ether linkage to a 4-oxo-4H-chromen moiety bearing methoxy (7-position) and methyl (2-position) substituents. The chromen-4-one scaffold is associated with diverse biological activities, including anti-inflammatory and anticancer properties . The morpholinoethyl group enhances solubility and may influence receptor binding through hydrogen bonding .
Properties
IUPAC Name |
4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-16-23(22(27)20-8-7-19(29-2)15-21(20)31-16)32-18-5-3-17(4-6-18)24(28)25-9-10-26-11-13-30-14-12-26/h3-8,15H,9-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVWNQAPIZUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular signaling or metabolic pathways.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other chromen derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Chromen derivatives have been found to interact with various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation
Pharmacokinetics
The amide group might be subject to enzymatic hydrolysis, affecting the compound’s metabolism and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it might exert antioxidant, anti-inflammatory, or antiproliferative effects, as observed with other chromen derivatives.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature might affect the compound’s structure and, consequently, its interaction with targets. The presence of other biomolecules could lead to competitive or noncompetitive interactions, influencing the compound’s efficacy.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () Structural Differences: The chromen-2-one ring replaces the 4-oxo group, and a thiazole linker connects the benzamide to the chromen. The benzamide has a methyl substituent instead of morpholinoethyl. The absence of the morpholine group reduces solubility compared to the target compound .
- 4-Chloro-N-[2-(3-oxo-4-morpholinyl)ethyl]benzamide () Structural Differences: Lacks the chromen-4-one moiety; the benzamide has a chloro substituent and a modified morpholine ring (3-oxo).
Chromen-4-One Modifications
- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () Structural Differences: A thiazolidinone ring replaces the ether linker, and the chromen-4-one has a methyl group at position 4. Functional Impact: The thiazolidinone may confer metabolic stability but could reduce bioavailability due to increased molecular weight. The methyl group at position 6 may sterically hinder target binding compared to the target compound's 7-methoxy group .
- N-(2-{(4-Fluorobenzyl)[(4-oxo-4H-chromen-3-yl)methyl]amino}-2-oxoethyl)-N-(2-methoxyethyl)-4-(2-methyl-2-propanyl)benzamide () Structural Differences: A tertiary amine linker replaces the ether, with fluorobenzyl and methoxyethyl substituents. However, the complex linker may increase synthetic complexity .
Morpholinoethyl Group Analogs
- 4-(isoquinolin-1-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide () Structural Differences: The chromen-4-one is replaced with an isoquinoline group. Functional Impact: Isoquinoline may engage in intercalation or kinase inhibition, diverging from the chromen-4-one’s typical mechanisms. The shared morpholinoethyl group suggests similar solubility profiles .
Pharmacological and Functional Implications
- Chromen-4-One Role : The 4-oxo group and aromatic system may interact with enzymes like topoisomerases or kinases, common in anticancer agents. Analogs with 2-oxo chromen () show reduced activity in some assays .
- Morpholinoethyl Group: Enhances aqueous solubility and may modulate pharmacokinetics. Compounds without this group (e.g., ) exhibit lower bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
